molecular formula C18H20N6S B10938949 9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10938949
M. Wt: 352.5 g/mol
InChI Key: NIKFINTVYQDEQV-UHFFFAOYSA-N
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Description

9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the core benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the ethyl and pyrazolyl groups. Common reagents used in these reactions include ethyl halides, pyrazole derivatives, and various catalysts to facilitate the formation of the desired heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 9-ethyl-2-(1-phenyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of heterocyclic rings and functional groups

Properties

Molecular Formula

C18H20N6S

Molecular Weight

352.5 g/mol

IUPAC Name

13-ethyl-4-(1-ethylpyrazol-4-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H20N6S/c1-3-11-5-6-13-14(7-11)25-18-15(13)17-21-16(22-24(17)10-19-18)12-8-20-23(4-2)9-12/h8-11H,3-7H2,1-2H3

InChI Key

NIKFINTVYQDEQV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CN(N=C5)CC

Origin of Product

United States

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